molecular formula C12H13N3OS B5541296 N-(3-methylphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea

N-(3-methylphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea

Cat. No.: B5541296
M. Wt: 247.32 g/mol
InChI Key: GDXYOBACYPJJOL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a phenyl group substituted with a methyl group at the third position and a thiazole ring substituted with a methyl group at the fourth position. The urea linkage connects these two aromatic systems, making it a compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea typically involves the reaction of 3-methylphenyl isocyanate with 4-methyl-1,3-thiazol-2-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which can be monitored by thin-layer chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(3-methylphenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: N-(3-methylphenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea can undergo oxidation reactions, particularly at the methyl groups attached to the phenyl and thiazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the urea linkage or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-(3-methylphenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea can be compared with other urea derivatives, such as:

    N-phenyl-N’-(4-methyl-1,3-thiazol-2-yl)urea: Lacks the methyl group on the phenyl ring.

    N-(3-methylphenyl)-N’-(1,3-thiazol-2-yl)urea: Lacks the methyl group on the thiazole ring.

    N-(3-methylphenyl)-N’-(4-methyl-1,3-oxazol-2-yl)urea: Contains an oxazole ring instead of a thiazole ring.

The uniqueness of N-(3-methylphenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-4-3-5-10(6-8)14-11(16)15-12-13-9(2)7-17-12/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXYOBACYPJJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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